BAPTA

Vue d'ensemble

Description

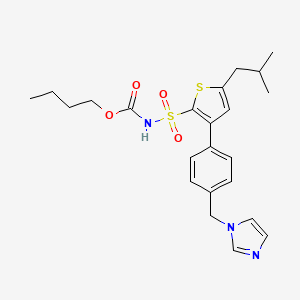

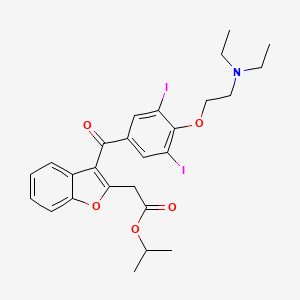

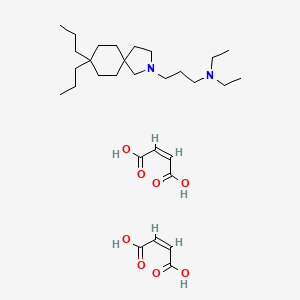

BAPTA (1,2-bis(o-amino phenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a calcium-specific aminopolycarboxylic acid . The presence of four carboxylic acid functional groups enables the binding of two calcium ions . It is used in research to chelate Ca2+, similarly to EGTA and EDTA .

Synthesis Analysis

This compound-AM is a membrane-permeable variant of this compound, which is used as a chelator of intracellular Ca2+ stores . It is synthesized by replacing the carboxylic acid groups in this compound with acetoxymethyl ester .Molecular Structure Analysis

The molecular structure of this compound consists of two aromatic rings connected by a chain . The chain’s length, the number of oxygen atoms in this chain, and even the removal of one of the rings can significantly alter the characteristics of the compounds .Chemical Reactions Analysis

This compound is a component of some fluorescent calcium ion indicators such as Calcium Green and Oregon Green 488 this compound-1 and -2 (OGB-1, OGB2) . These indicators change their fluorescence intensity and fluorescence lifetime depending on the calcium ion concentration .Physical And Chemical Properties Analysis

This compound has a chemical formula of C22H24N2O10 and a molar mass of 476.433 . It has a density of 1.494 g/cm3 and a melting point of 177 to 179 °C .Applications De Recherche Scientifique

Régulation du calcium intracellulaire

BAPTA est largement utilisé pour contrôler le niveau de calcium intracellulaire (Ca2+), qui est crucial pour divers processus cellulaires. En tant que chélateur perméable aux cellules, this compound est hautement sélectif pour Ca2+ par rapport à Mg2+, permettant aux chercheurs d'étudier les processus physiologiques et pathologiques dépendants du Ca2+ .

Recherche sur le cancer

En recherche sur le cancer, this compound s'est avéré améliorer l'apoptose lorsqu'il est utilisé en conjonction avec le venetoclax, un antagoniste de BCL-2, dans le lymphome diffus à grandes cellules B (DLBCL). Cela suggère que this compound peut être un outil précieux pour étudier les mécanismes de mort et de survie des cellules cancéreuses .

Régulation des cibles moléculaires

Au-delà de son rôle dans la chélation du Ca2+, this compound s'est avéré avoir des effets indépendants du Ca2+ sur une large gamme de cibles moléculaires. Cela comprend l'inhibition de PFKFB3, un régulateur de l'activité de mTORC1, qui est significatif dans les cancers dépendants de MCL-1 .

Impact sur la fonction cellulaire

L'impact de this compound sur les fonctions cellulaires s'étend au-delà de ses propriétés de chélation du Ca2±. Il affecte diverses fonctions cellulaires, qui peuvent être étudiées pour comprendre les processus biologiques complexes indépendamment de la signalisation du Ca2+ .

Mécanisme D'action

Target of Action

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) is a calcium-specific aminopolycarboxylic acid . The primary targets of this compound are intracellular calcium ions (Ca2+) . The presence of four carboxylic acid functional groups allows this compound to bind two calcium ions . This binding ability is critical for the coordination of calcium and other metal ions .

Mode of Action

this compound acts by chelating intracellular Ca2+, thereby controlling several physiological and pathophysiological processes . It is usually introduced into cells as a membrane-permeant acetoxymethyl ester (this compound-AM) . This compound can buffer changes in cytosolic Ca2+ . Interestingly, this compound has been found to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), thereby impeding mTORC1-driven Mcl-1 translation .

Biochemical Pathways

this compound affects several biochemical pathways. It impairs glycolysis by directly inhibiting PFKFB3 . This inhibition of PFKFB3 emerges as a key regulator of mTORC1 activity . This compound also provokes a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .

Pharmacokinetics

It is known that this compound is introduced into cells as a membrane-permeant acetoxymethyl ester (this compound-am) . Once inside the cell, it is trapped and able to buffer changes in cytosolic Ca2+ .

Result of Action

this compound has been found to induce apoptosis in hematological cancer cell lines that were highly sensitive to S63845, an MCL-1 antagonist . This is achieved through a rapid decline in MCL-1-protein levels by inhibiting mTORC1-driven Mcl-1 translation .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the structure of a nanoparticle carrier for this compound can collapse in the high glutathione environment of acute kidney injury (AKI), releasing the drug . This suggests that the microenvironment can play a significant role in the action, efficacy, and stability of this compound.

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEDXVNDVHYDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73630-08-7 ( tetra-potassium salt) | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30234432 | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85233-19-8 | |

| Record name | BAPTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85233-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085233198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAPTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K22DDW77C0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does BAPTA work as a calcium chelator?

A: this compound exhibits a high affinity for calcium ions (Ca2+), forming a stable complex with them. This effectively buffers intracellular Ca2+ levels by reducing the concentration of free Ca2+ available to participate in cellular signaling pathways [, , , ].

Q2: What are the downstream effects of this compound on cellular processes?

A2: this compound's ability to chelate intracellular Ca2+ has been shown to influence various cellular processes, including:

- Inhibition of cell differentiation: In murine keratinocytes, this compound inhibited the expression of differentiation-specific proteins and delayed E-cadherin redistribution [].

- Modulation of apoptosis: While this compound's role in apoptosis is complex, studies suggest that cytosolic Ca2+ elevation contributes to apoptosis progression, and this compound can influence this process [, , , , , ].

- Suppression of amylase release: In rat parotid cells, this compound loading inhibited amylase release induced by β-adrenergic receptor stimulation, possibly due to reduced cellular ATP levels [].

- Inhibition of acetylcholine secretion: this compound reduced quantal acetylcholine release in frog motor nerve endings [].

- Impairment of insulin-stimulated glucose transport: this compound inhibited insulin-stimulated glucose uptake, GLUT4 translocation, and Akt phosphorylation in 3T3-L1 adipocytes, suggesting its involvement in multiple steps of insulin-dependent glucose transport [].

- Suppression of TNF-α and IL-6 secretion: this compound inhibited the secretion of these inflammatory cytokines in RBL-2H3 mast cells, possibly by interfering with the NF-κB pathway [].

Q3: Does this compound always act by chelating Ca2+?

A: Recent research suggests that some effects of this compound may be independent of its Ca2+ chelating activity. A study showed that this compound directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), leading to reduced mTORC1 activity and Mcl-1 protein levels in cancer cells []. This effect was observed even with a this compound analog with low affinity for Ca2+.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C22H24N2O10 and a molecular weight of 476.42 g/mol.

Q5: Is there spectroscopic data available for this compound?

A: While the provided research papers do not contain detailed spectroscopic information on this compound itself, studies utilizing fluorinated this compound derivatives for 19F NMR measurements to study Ca2+ and Pb2+ concentrations in osteoblastic bone cells are available []. Additionally, photophysical data, including emission lifetimes and quantum yields, have been reported for lanthanide chelates using this compound as a ligand [].

Q6: Are there specific formulation strategies for this compound?

A6: The research papers primarily utilize this compound-AM for intracellular delivery, highlighting the importance of membrane permeability for effective intracellular chelation. Further research is needed to explore additional formulation strategies for optimizing this compound delivery and enhancing its applications.

Q7: Can you elaborate on the use of this compound in studying calcium signaling pathways?

A: this compound, often in its membrane-permeable form this compound-AM, is widely employed to investigate the role of Ca2+ in various signaling cascades. By chelating intracellular Ca2+, researchers can dissect the Ca2+ dependency of specific cellular responses to stimuli such as agonists, second messengers, and environmental changes [, , , , , , , , , , , , , , , , , , ].

Q8: How has this compound contributed to our understanding of cellular processes like apoptosis and cell differentiation?

A: this compound has been instrumental in unraveling the intricate role of Ca2+ signaling in apoptosis and cell differentiation. Studies using this compound have demonstrated the importance of cytosolic Ca2+ elevation in apoptosis progression and the potential of modulating this pathway for therapeutic purposes [, , , , , ]. Additionally, this compound has helped elucidate the involvement of Ca2+ signaling in the regulation of differentiation-specific protein expression and cell morphology changes during differentiation [].

Q9: What are the limitations of using this compound in research?

A9: While this compound is a powerful tool, it is crucial to acknowledge its limitations:

- Specificity: Although often described as a specific Ca2+ chelator, this compound can bind other metal ions, potentially affecting the interpretation of experimental results [, ]. This emphasizes the importance of considering alternative chelators and experimental controls.

- Cellular Permeability: this compound itself may not readily cross cell membranes, necessitating the use of derivatives like this compound-AM, which can have their own cellular effects [, ].

- Potential Off-Target Effects: Emerging research suggests that this compound may directly interact with certain enzymes, independent of its Ca2+ chelating ability, highlighting the need for cautious interpretation of experimental findings [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)